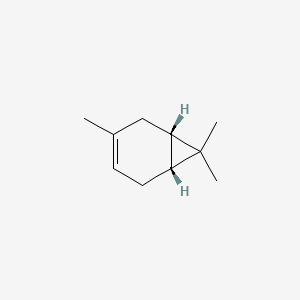

(+)-3-Carene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

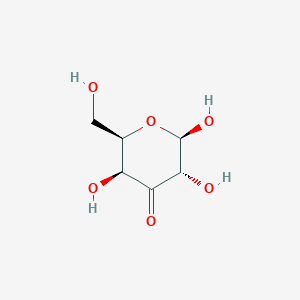

(-)-car-3-ene is a car-3-ene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) that has R configuration at position 1 and S configuration at position 6. It is an enantiomer of a (+)-car-3-ene.

(-)-3-Carene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.

科学的研究の応用

Antimicrobial Properties : (+)-3-Carene exhibits strong antibacterial activity against food-borne germs like Brochothrix thermosphacta and Pseudomonas fluorescens. It causes damage to cell morphology and wall structure, leading to metabolic dysfunction and cell death (Shu et al., 2019). Another study confirms its inhibitory effects on Pseudomonas fluorescens, causing disturbances in metabolic processes such as amino acid metabolism and the tricarboxylic acid cycle (Shu et al., 2020).

Chemical Transformations and Structural Studies : this compound's intrinsic optical activity and structural behavior have been studied. The specific rotation of this compound has been investigated under various conditions, revealing insights into its structural and electronic origins (Lahiri et al., 2012). Moreover, the chemo-enzymatic epoxidation of this compound has been explored, demonstrating efficient conversion and high yields while maintaining the optical purity of the substrate (Moreira & Nascimento, 2007).

Health Effects : Low concentrations of this compound have been shown to stimulate osteoblastic differentiation in mice, suggesting potential benefits for bone health (Jeong et al., 2008). Human exposure studies indicate that 3-Carene can irritate skin and mucous membranes, and prolonged exposure may lead to allergic contact dermatitis or chronic lung function impairment (Falk et al., 1991). It also has a sleep-enhancing effect by targeting the GABAA-benzodiazepine receptors (Woo et al., 2019).

Biofuel Potential : The thermal decomposition and combustion behavior of 3-Carene as a potential biofuel has been studied, with a focus on its suitability as a fuel for high-speed vehicles (Zhang et al., 2020). Another study explored the oxidation mechanism of 3-Carene, which is important for understanding its combustion in high-speed vehicles (Sharath et al., 2017).

Agricultural Applications : In agriculture, 3-Carene has been shown to play a role in plant resistance mechanisms. Its presence in certain poplar clones was linked to resistance against the Micromelalopha sieversi pest, suggesting its role in transmitting chemical signals and inducing defense responses in neighboring plants (Guo et al., 2019).

Sensor Technology : The development of a molecularly imprinted polymer (MIP) layer combined with a quartz crystal microbalance sensor for the detection of 3-Carene in mango highlights its application in sensor technology (Ghatak et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis of (+)-3-Carene can be achieved through a Diels-Alder reaction between isoprene and p-benzoquinone, followed by a series of chemical transformations.", "Starting Materials": [ "Isoprene", "p-Benzoquinone", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Diels-Alder reaction between isoprene and p-benzoquinone in the presence of sodium hydride as a catalyst to form a bicyclic intermediate.", "Step 2: Deprotection of the intermediate using methanol and hydrochloric acid to obtain the diol.", "Step 3: Oxidation of the diol using hydrogen peroxide and acetic acid to form the ketone.", "Step 4: Reduction of the ketone using sodium borohydride to obtain the secondary alcohol.", "Step 5: Dehydration of the secondary alcohol using sulfuric acid to form the desired product, (+)-3-Carene.", "Step 6: Purification of the product using a series of solvent extractions with sodium bicarbonate, sodium chloride, and magnesium sulfate, followed by distillation using ethyl acetate and methanol." ] } | |

CAS番号 |

498-15-7 |

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC名 |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChIキー |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

異性体SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

SMILES |

CC1=CCC2C(C1)C2(C)C |

正規SMILES |

CC1=CCC2C(C1)C2(C)C |

| 498-15-7 | |

物理的記述 |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

ピクトグラム |

Flammable; Irritant; Health Hazard; Environmental Hazard |

同義語 |

(+)-3-carene 3-carene 3-carene, (R)-isomer 3-carene, (S)-(cis)-isomer delta(3)-carene delta-3-carene delta3-carene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)

![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)

![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)